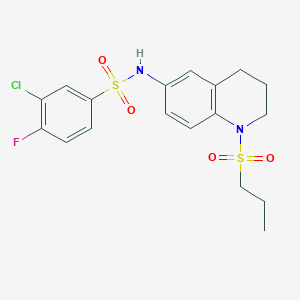
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides, which are known for their diverse pharmaceutical applications. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring and a propylsulfonyl group attached to a tetrahydroquinoline moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves multiple steps, starting from commercially available starting materials. Typical synthetic routes include:
Formation of the Tetrahydroquinoline Moiety: : This step usually involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Propylsulfonyl Group: : The tetrahydroquinoline intermediate is then treated with propylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the propylsulfonyl group.
Substitution Reactions: : The final compound is obtained by performing nucleophilic substitution reactions to introduce the chloro and fluoro substituents on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve scalable processes such as continuous flow chemistry, which allows for efficient and controlled synthesis of the compound in large quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert the sulfonamide group to amines.
Substitution: : Nucleophilic and electrophilic substitution reactions occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: : Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions often include the use of bases (e.g., NaH) and solvents (e.g., DMF) to facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has significant applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Serves as a tool in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: : Explored for potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: : Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes and proteins, inhibiting their activity or modifying their function.
Pathways Involved: : It can interfere with metabolic pathways, such as those involved in cell growth and proliferation, leading to cytotoxic effects in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide
4-fluoro-N-(4-propylphenyl)benzenesulfonamide
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Uniqueness
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its tetrahydroquinoline scaffold provides a rigid framework that can be further modified, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-11-14(5-8-18(13)22)21-28(25,26)15-6-7-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFFRQUDNUCEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
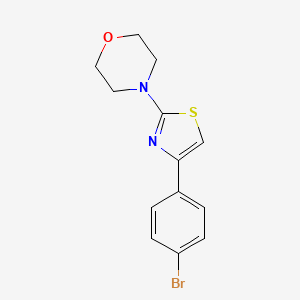
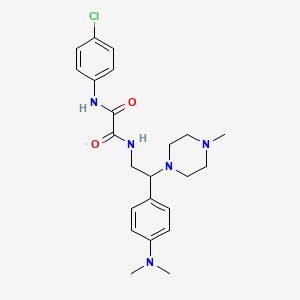
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2954067.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)
![4-Chloro-N-[cyano(thiophen-3-YL)methyl]-3-methoxybenzamide](/img/structure/B2954069.png)

![methyl3-{4-[3-(methylsulfanyl)propanoyl]piperazin-1-yl}propanoate](/img/structure/B2954071.png)
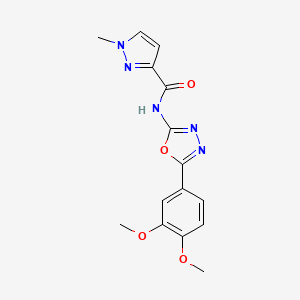
![N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2954073.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2954074.png)
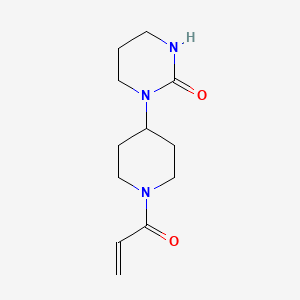
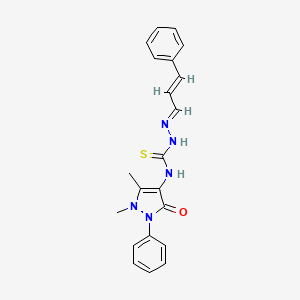
![3-[(2-Oxo-2-phenylethyl)carbamoyl]propanoic acid](/img/structure/B2954080.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2954082.png)
